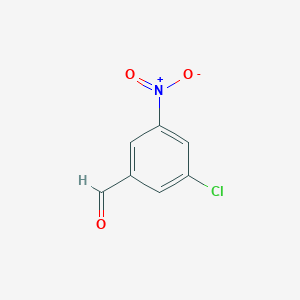

3-Chloro-5-nitrobenzaldehyde

Description

Nomenclature and Chemical Identification in Research Contexts

In scholarly and research environments, precise identification of chemical compounds is paramount. For 3-Chloro-5-nitrobenzaldehyde, this is achieved through standardized naming conventions and unique identifiers assigned by authoritative chemical databases.

IUPAC Name and Synonyms Relevant to Scholarly Discourse

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound as This compound . nih.gov While this is the formally recognized name, in scientific literature, it may be referred to by its depositor-supplied synonym, this compound. nih.gov

CAS Registry Number and Molecular Formula in Academic Databases

The Chemical Abstracts Service (CAS) has assigned the registry number 22233-54-1 to this compound. nih.govsynquestlabs.comguidechem.com This unique numerical identifier is universally used in academic databases and scientific publications to unambiguously identify the compound. The molecular formula for this compound is C7H4ClNO3 . synquestlabs.comguidechem.com

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Registry Number | 22233-54-1 nih.govsynquestlabs.comguidechem.com |

| Molecular Formula | C7H4ClNO3 synquestlabs.comguidechem.com |

Significance and Research Utility in Organic Synthesis

The utility of this compound in organic synthesis is extensive, primarily owing to the reactivity of its functional groups. The presence of both electron-withdrawing chloro and nitro groups, along with the aldehyde function, provides multiple reaction sites for constructing larger, more complex molecules. cymitquimica.com

Role as a Key Intermediate and Building Block

This compound is frequently employed as a key intermediate or building block in the synthesis of a wide array of organic compounds. guidechem.com Its structural framework is a valuable precursor in the preparation of pharmaceuticals and agrochemicals. cymitquimica.com For instance, it is used in the synthesis of fluorescent thiazole (B1198619) coumarinyl compounds, which have applications in materials science due to their electrochemical and solvatochromic properties. chemicalbook.com The aldehyde group can readily participate in condensation reactions, while the nitro and chloro groups can be subjected to various transformations such as reduction or nucleophilic substitution, further expanding its synthetic utility.

Importance in Precision Chemical Synthesis

The specific placement of the chloro and nitro groups on the benzaldehyde ring makes this compound a crucial component in precision chemical synthesis. The electron-withdrawing nature of these substituents influences the reactivity of the aromatic ring and the aldehyde group, allowing for controlled and selective chemical modifications. cymitquimica.com This precise control is vital in multi-step syntheses where specific isomers are required. For example, the synthesis of certain pharmaceutical agents relies on the specific stereochemistry and electronic properties imparted by the 3-chloro-5-nitro substitution pattern.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGORBDLPVCCOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482321 | |

| Record name | 3-Chloro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22233-54-1 | |

| Record name | 3-Chloro-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22233-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-nitrobenzaldehyde is complicated by the directing effects of the substituents on the benzene ring. The chloro group is an ortho-, para-director, while the aldehyde and nitro groups are meta-directors. This interplay of directing effects significantly influences the feasibility and outcome of different synthetic strategies.

Direct Nitration of Substituted Benzaldehydes

The direct nitration of 3-chlorobenzaldehyde presents a potential, albeit challenging, route to this compound. The success of this method is contingent on controlling the regioselectivity of the nitration reaction to favor the introduction of the nitro group at the C-5 position, which is meta to the aldehyde and ortho to the chlorine.

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The optimization of reaction parameters is crucial to maximize the yield of the desired isomer and minimize the formation of byproducts. Key parameters that require careful control include:

Temperature: Electrophilic aromatic nitration is an exothermic reaction. Maintaining a low temperature is essential to prevent over-nitration and the formation of undesired isomers.

Stoichiometry: The molar ratio of nitric acid and sulfuric acid to the 3-chlorobenzaldehyde substrate must be carefully controlled to ensure efficient nitration while avoiding the formation of dinitro products.

Solvent Selection: While nitration is often performed in the absence of a solvent, the use of an inert solvent can sometimes help to control the reaction temperature and improve selectivity.

A typical experimental setup would involve the slow addition of a nitrating mixture (concentrated nitric acid and sulfuric acid) to a cooled solution of 3-chlorobenzaldehyde.

| Parameter | Condition | Rationale |

| Temperature | 0-10 °C | To control the exothermic reaction and minimize side reactions. |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | To generate the nitronium ion (NO₂⁺) electrophile. |

| Reaction Time | 1-3 hours | To allow for complete conversion of the starting material. |

| Work-up | Quenching with ice-water | To stop the reaction and precipitate the product. |

Interactive Data Table: Illustrative Nitration Conditions (Note: This table represents typical conditions for aromatic nitration and may require optimization for the specific case of 3-chlorobenzaldehyde.)

The primary challenge in the direct nitration of 3-chlorobenzaldehyde is achieving high regioselectivity for the 3,5-disubstituted product. The formyl group strongly directs the incoming nitro group to the meta position (C-5). However, the chloro group directs to the ortho and para positions (C-2, C-4, and C-6). The combined effect of these two groups makes the prediction of the major product complex, and a mixture of isomers is often obtained. The electron-withdrawing nature of both the chloro and formyl groups deactivates the ring towards electrophilic substitution, requiring harsh reaction conditions which can lead to lower yields and increased byproduct formation.

Hypochlorite-Mediated Oxidation Pathways

Hypochlorite-mediated oxidation has been explored for the synthesis of aldehydes from various precursors. In the context of this compound synthesis, this pathway would likely involve the oxidation of the corresponding benzyl alcohol, 3-chloro-5-nitrobenzyl alcohol. The use of sodium hypochlorite, often in the presence of a phase-transfer catalyst, provides a relatively mild and selective method for this transformation.

The reaction typically proceeds by the oxidation of the primary alcohol to the aldehyde, with the hypochlorite acting as the oxidizing agent. The use of a phase-transfer catalyst is often necessary to facilitate the reaction between the aqueous hypochlorite solution and the organic-soluble benzyl alcohol.

| Reactant | Oxidizing Agent | Catalyst | Solvent | Product |

| 3-Chloro-5-nitrobenzyl alcohol | Sodium Hypochlorite (NaOCl) | Phase-transfer catalyst (e.g., TBAB) | Dichloromethane/Water | This compound |

Interactive Data Table: Hypochlorite Oxidation Parameters

While this method is effective for the oxidation of benzyl alcohols, its application to the synthesis of this compound is dependent on the availability of the 3-chloro-5-nitrobenzyl alcohol precursor.

Multi-step Synthetic Strategies

Due to the challenges associated with direct nitration, multi-step synthetic strategies are often employed to achieve a more controlled and higher-yielding synthesis of this compound. These strategies typically involve the sequential introduction of the required functional groups onto a simpler starting material.

A common and effective multi-step approach involves starting with a toluene derivative, introducing the nitro group, followed by halogenation of the methyl group, and finally hydrolysis to the aldehyde. A plausible pathway for the synthesis of this compound using this strategy is as follows:

Nitration of 3-Chlorotoluene: The starting material, 3-chlorotoluene, is nitrated to introduce a nitro group onto the aromatic ring. The directing effects of the methyl group (ortho, para-directing) and the chloro group (ortho, para-directing) will lead to a mixture of isomers. The desired 3-chloro-5-nitrotoluene is one of the potential products.

Side-Chain Halogenation: The methyl group of 3-chloro-5-nitrotoluene is then halogenated, typically using N-bromosuccinimide (NBS) or chlorine gas under UV irradiation, to form the corresponding benzyl halide (e.g., 3-chloro-5-nitrobenzyl bromide).

Hydrolysis to the Aldehyde: The resulting benzyl halide is then converted to the aldehyde. This can be achieved through various methods, including the Sommelet reaction or the Kröhnke oxidation. The Sommelet reaction involves the reaction of the benzyl halide with hexamine followed by hydrolysis. The Kröhnke oxidation utilizes the reaction of the benzyl halide with pyridine, followed by treatment with p-nitrosodimethylaniline and subsequent hydrolysis.

| Step | Reaction | Reagents |

| 1 | Nitration | HNO₃, H₂SO₄ |

| 2 | Side-Chain Halogenation | NBS, Radical Initiator |

| 3 | Hydrolysis (Sommelet) | Hexamethylenetetramine, H₂O |

| 3 | Hydrolysis (Kröhnke) | Pyridine, p-Nitrosodimethylaniline, H₃O⁺ |

Interactive Data Table: Multi-step Synthesis Overview

Advanced Synthetic Techniques and Green Chemistry Approaches

The synthesis of specialty chemicals like this compound is increasingly benefiting from the adoption of advanced synthetic methodologies and green chemistry principles. These approaches aim to enhance reaction efficiency, reduce waste, and utilize more environmentally benign reagents and conditions. This section explores mechanochemical synthesis as a solvent-free alternative and the application of sophisticated catalyst systems to promote greener reaction pathways for related aldehyde syntheses.

Mechanochemical Synthesis for Related Aldehydes

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a compelling green alternative to traditional solvent-based syntheses. By grinding solid reactants together, often with a liquid-assisted grinding (LAG) agent, reactions can be conducted in the absence of bulk solvents, leading to reduced waste, lower energy consumption, and sometimes novel reactivity. While specific studies on the mechanochemical synthesis of this compound are not prominent, the reactivity of substituted aromatic aldehydes in mechanochemical transformations is well-documented, providing a strong basis for its potential application.

A notable example is the solvent-free, mechanochemical conversion of various aromatic aldehydes into aldoximes. rsc.org This process involves grinding the aldehyde with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide, to achieve high yields in short reaction times. rsc.org The success of this method with a range of substituted aromatic aldehydes suggests its applicability to this compound.

Another relevant application of mechanochemistry is in aldol condensation reactions. The solvent-free synthesis of chalcones, for instance, has been achieved by grinding substituted benzaldehydes with acetophenone and solid sodium hydroxide. rsc.orgresearchgate.net These reactions proceed efficiently at room temperature, demonstrating that even complex C-C bond formations can be facilitated mechanically. The tolerance of these reactions to various functional groups on the aldehyde, including electron-withdrawing groups, is particularly pertinent.

The following interactive table summarizes the mechanochemical synthesis of various products from substituted aromatic aldehydes, illustrating the general applicability of this technique.

| Aldehyde Reactant | Reagents | Product Type | Yield (%) | Reference |

| Various Aromatic Aldehydes | Hydroxylamine hydrochloride, NaOH | Aldoxime | High | rsc.org |

| Substituted Benzaldehydes | Acetophenone, NaOH | Chalcone | High | rsc.orgresearchgate.net |

| Aromatic Aldehydes | N-chloramine, TBAI, TBHP | Amide | 62-75 | beilstein-journals.org |

| Benzaldehyde | Benzyl amine, KCN, SiO₂ | α-aminonitrile | 70-97 | beilstein-journals.org |

This table is populated with data from related mechanochemical reactions involving aromatic aldehydes to demonstrate the potential of this technique for the synthesis of compounds like this compound.

Catalyst Systems in Environmentally Benign Synthesis

The development of novel catalyst systems is at the forefront of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of more efficient and selective materials. For the synthesis of this compound, a key green strategy would involve the catalytic oxidation of the corresponding precursor, 3-chloro-5-nitrotoluene.

Biomimetic catalysts, such as metal porphyrins, have shown significant promise in the selective oxidation of substituted toluenes. For example, the oxidation of o-nitrotoluene to o-nitrobenzaldehyde has been successfully carried out using metal porphyrins as catalysts in the presence of molecular oxygen. researchgate.net This approach mimics the function of enzymes and can operate under mild conditions, reducing energy consumption and avoiding harsh oxidants. Research in this area has demonstrated that the choice of the central metal ion and the substituents on the porphyrin ring can significantly influence the catalyst's activity and selectivity. researchgate.net For the oxidation of o-nitrotoluene, a conversion of up to 47.8% and a selectivity for o-nitrobenzaldehyde of 54.2% have been achieved under optimized conditions. researchgate.net

The following table outlines the key findings from the catalytic oxidation of o-nitrotoluene, providing a model for the potential green synthesis of this compound.

| Catalyst | Oxidant | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

| T(o-Cl)PPZn | O₂ | o-nitrotoluene | o-nitrobenzaldehyde | 47.8 | 54.2 | researchgate.net |

| T(p-NO₂)PPFeCl | O₂ | o-nitrotoluene | o-nitrobenzaldehyde | - | 82.0 | researchgate.net |

This table showcases data from the catalytic oxidation of a closely related compound, o-nitrotoluene, to highlight the potential of environmentally benign catalyst systems.

The principles of green chemistry also extend to the synthesis of the precursor, 3-chloro-5-nitrotoluene. Traditional nitration and chlorination reactions often involve harsh and corrosive reagents. Modern approaches focus on developing solid acid catalysts and milder reaction conditions to improve the environmental profile of these essential transformations. While specific green routes to 3-chloro-5-nitrotoluene are not extensively detailed in readily available literature, the general trend in aromatic substitution reactions is towards cleaner and more sustainable methods.

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Reaction Mechanisms

The reactivity of the benzene ring in 3-Chloro-5-nitrobenzaldehyde is significantly influenced by the electronic effects of its substituents. These effects determine the molecule's susceptibility to attack by both electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species).

The aromatic ring of this compound is substituted with an aldehyde (-CHO) group, a chloro (-Cl) group, and a nitro (-NO₂) group. All three of these substituents are classified as deactivating groups for electrophilic aromatic substitution, meaning they decrease the ring's reactivity compared to unsubstituted benzene. msu.eduyoutube.com

Inductive and Resonance Effects : The deactivation is a result of both inductive and resonance effects.

The nitro group is strongly deactivating due to its powerful electron-withdrawing nature through both induction (due to the high electronegativity of nitrogen and oxygen) and resonance. mdpi.com

The chloro group is also deactivating. While it donates electron density through resonance via its lone pairs, its strong inductive electron withdrawal effect predominates, leading to a net deactivation of the ring. chemsociety.org.ngijtsrd.com

The aldehyde group deactivates the ring by withdrawing electron density through resonance. nih.gov

This cumulative electron withdrawal significantly reduces the nucleophilicity of the benzene ring, making electrophilic substitution reactions, such as nitration or halogenation, considerably more difficult than for benzene itself. chemsociety.org.ng

Conversely, the presence of strong electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . libretexts.org This type of reaction is facilitated when electron-withdrawing groups are positioned ortho or para to a suitable leaving group, such as the chloro substituent in this molecule. du.ac.irchemistrysteps.com The nitro group at position 5 is para to the chloro group at position 3, which strongly activates the ring for nucleophilic attack at the carbon bearing the chlorine. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The stabilization of this negative intermediate by the nitro group is crucial for the reaction to occur. nih.govdu.ac.ir

| Substituent Effect | Influence on Ring Reactivity |

| Electrophilic Aromatic Substitution | All three substituents (-CHO, -Cl, -NO₂) are deactivating, making the ring significantly less reactive than benzene. |

| Nucleophilic Aromatic Substitution | The strong electron-withdrawing nitro group para to the chloro group activates the ring for nucleophilic attack, facilitating the displacement of the chloride ion. |

The aldehyde functional group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. In this compound, the potent electron-withdrawing effects of the chloro and nitro substituents on the aromatic ring further enhance this electrophilicity. learncbse.indoubtnut.com By pulling electron density away from the aldehyde group, they increase the partial positive charge on the carbonyl carbon.

This increased electrophilicity makes the aldehyde group in this compound more reactive towards nucleophilic addition reactions compared to unsubstituted benzaldehyde or benzaldehydes bearing electron-donating groups. learncbse.in Nucleophiles readily attack the electron-deficient carbonyl carbon, initiating reactions such as the formation of hemiacetals, cyanohydrins, and, as discussed below, imines (Schiff bases). rsc.org

Specific Reaction Types and Derived Compounds

The enhanced reactivity of the aldehyde group allows this compound to serve as a versatile building block in the synthesis of more complex molecules, particularly through condensation reactions.

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. Aldehydes are well-known to participate in such reactions. acs.org For this compound, the most prominent condensation reactions are those involving nitrogen nucleophiles, such as primary amines, leading to the formation of Schiff bases. nih.gov

The reaction of this compound with primary amines yields N-substituted imines, commonly known as Schiff bases. asianpubs.orginternationaljournalcorner.com This reaction is a nucleophilic addition-elimination process. It begins with the nucleophilic attack of the amine's nitrogen atom on the highly electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group, -HC=N-) of the Schiff base. nih.gov The reaction is often catalyzed by a small amount of acid.

The general reaction is as follows: O₂N-C₆H₃(Cl)-CHO + R-NH₂ ⇌ O₂N-C₆H₃(Cl)-CH=N-R + H₂O

Numerous Schiff bases have been synthesized using substituted benzaldehydes, including those with nitro and chloro groups, reacting with various aromatic and aliphatic amines. chemsociety.org.ngiljs.org.ng

The structural features of Schiff bases derived from substituted benzaldehydes are often investigated using techniques like X-ray crystallography, NMR, and IR spectroscopy. mdpi.comasianpubs.org

Configuration : The C=N double bond of the imine can exist in either E (trans) or Z (cis) configuration. For Schiff bases derived from benzaldehydes, the E or trans configuration, where the larger substituents on the carbon and nitrogen are on opposite sides of the double bond, is generally more stable and predominantly observed due to reduced steric hindrance. nih.govresearchgate.net For example, the crystal structure of N-(3-Nitrobenzylidene)aniline, a related compound, confirms a trans configuration with a C=N torsion angle of 175.97°. nih.gov

Hydrogen Bonding : Hydrogen bonding plays a crucial role in the structure and stability of many Schiff bases, particularly those derived from amines or aldehydes containing hydroxyl groups. rsc.orgrcin.org.pl In the crystal structure of 2-[(2-chloro-4-nitrophenyl)iminomethyl]phenol, a Schiff base formed from salicylaldehyde and a chloro-nitro aniline, a strong intramolecular O-H···N hydrogen bond is observed. du.ac.ir This interaction forms a stable six-membered quasi-aromatic ring. rcin.org.plmdpi.com In other cases, intermolecular hydrogen bonds (e.g., C-H···O) can link molecules into larger networks, influencing the crystal packing. nih.gov

The table below presents typical structural data for a Schiff base derived from a related chloro-nitro substituted aromatic amine, illustrating these key features.

| Structural Feature | Observation in a Related Schiff Base (2-[(2-chloro-4-nitrophenyl)iminomethyl]phenol) du.ac.ir |

| Configuration of C=N bond | The imine bond typically adopts the more stable trans (E) configuration. |

| Intramolecular Hydrogen Bond | An O-H···N hydrogen bond is present, forming a stable S(6) ring motif. |

| Bond Length (C=N) | The C=N bond length is approximately 1.27 Å. |

| Bond Length (C-O) | The phenolic C-O bond length is approximately 1.35 Å. |

| Planarity | The molecule is largely planar, facilitating π-conjugation. |

Condensation Reactions

Reactions with other Nucleophiles (e.g., 2-methyl-1-propenylbenzimidazole)

The structure of this compound presents two primary sites for nucleophilic attack: the carbonyl carbon of the aldehyde group and the carbon atom bonded to the chlorine substituent on the aromatic ring.

The aldehyde group is highly susceptible to nucleophilic addition. The strong electron-withdrawing nature of the nitro and chloro groups decreases the electron density on the entire benzene ring, which in turn makes the carbonyl carbon significantly more electrophilic and reactive towards nucleophiles compared to benzaldehyde itself.

Conversely, nucleophilic aromatic substitution (SNAr) of the chlorine atom is unlikely under typical conditions. For an SNAr reaction to proceed efficiently, a strong electron-withdrawing group must be positioned ortho or para to the leaving group (in this case, chlorine). libretexts.orglibretexts.org This positioning is crucial because it allows for the stabilization of the negative charge of the intermediate Meisenheimer complex through resonance. In this compound, the nitro group is in the meta position relative to the chlorine atom. This meta positioning does not permit the nitro group to delocalize and stabilize the intermediate carbanion, thus rendering the chlorine substituent largely inert to nucleophilic attack. libretexts.orglibretexts.org

While specific reaction data for this compound with nucleophiles such as 2-methyl-1-propenylbenzimidazole is not prominently documented, the general principles of reactivity suggest that any reaction would overwhelmingly occur at the aldehyde functionality rather than through substitution on the aromatic ring.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine using various established methods. This transformation is a cornerstone in the synthesis of substituted anilines. The choice of reducing agent is critical to ensure the chemoselective reduction of the nitro group without affecting the aldehyde or the chloro functionalities.

Common methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). It is a clean and efficient method, often providing high yields.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective choices for nitro group reduction. Tin(II) chloride (SnCl₂) is a milder alternative that is also widely used.

Transfer Hydrogenation: This technique uses a source of hydrogen other than H₂ gas, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C.

These reactions are generally robust and tolerate a wide range of other functional groups, making them suitable for the specific reduction of the nitro group in this compound.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| H₂ / Pd, Pt, or Ni | Catalytic hydrogenation; clean and efficient. |

| Fe / HCl | A widely used, cost-effective metal-acid system. |

| Sn / HCl | A classic method for aromatic nitro group reduction. |

| SnCl₂ / HCl | A milder metal-based reducing agent. |

| Na₂S₂O₄ | Sodium dithionite can be used for selective reductions. |

| Hydrazine / Pd/C | A common transfer hydrogenation system. |

The selective reduction of the nitro group in this compound directly yields 3-Amino-5-chlorobenzaldehyde . This product is a valuable bifunctional intermediate in organic synthesis, possessing a nucleophilic amino group and an electrophilic aldehyde group, which can be used for subsequent derivatization. For example, a reductive amination reaction could be performed where the newly formed amine of one molecule reacts with the aldehyde of another, though controlled conditions are necessary to prevent polymerization.

This compound + Reducing Agent → 3-Amino-5-chlorobenzaldehyde

This transformation converts the strongly electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the electronic properties and reactivity of the aromatic ring for further synthetic steps.

Substitution Reactions of the Nitro Group

The nitro group (–NO₂) is a very poor leaving group and is generally not susceptible to being replaced via nucleophilic aromatic substitution. wikipedia.org The carbon-nitrogen bond is strong, and the departing species would be the highly unstable NO₂⁻ anion. Therefore, direct substitution of the nitro group in this compound by another nucleophile is not considered a viable synthetic pathway under standard SNAr conditions. Reactions involving nucleophiles will preferentially target the aldehyde carbon or, under forcing conditions, potentially the carbon bearing the chlorine atom, although the latter is electronically disfavored as previously discussed.

Cycloaddition Reactions (e.g., in formation of bispyrazolo[3,4-b]pyridines)

While there is documented evidence that the related isomer, 2-Chloro-5-nitrobenzaldehyde, participates in reactions with 5-aminopyrazoles to form symmetrical bispyrazolo[3,4-b]pyridines, there is a lack of specific literature detailing similar cycloaddition reactions for this compound. sigmaaldrich.com

Generally, the formation of such heterocyclic systems from a benzaldehyde derivative involves an initial condensation reaction between the aldehyde and an amine (from the aminopyrazole) to form an imine intermediate. This is followed by an intramolecular cyclization and subsequent aromatization. The electronic and steric properties of the starting benzaldehyde are crucial for the success of such multi-step reactions. The specific substitution pattern of this compound may influence the reactivity of the intermediate imine or the stability of the cyclized product differently from its 2-chloro isomer, potentially hindering the reaction. Without specific experimental data, its participation in this particular cycloaddition remains speculative.

Applications in Medicinal and Pharmaceutical Chemistry

Synthesis of Pharmaceutical Agents and Intermediates

The chemical reactivity of 3-Chloro-5-nitrobenzaldehyde makes it a valuable starting material for more complex molecules. It is utilized in processes to create intermediates for active pharmaceutical ingredients. For instance, related chloro-nitrobenzaldehydes are used in reactions to produce fluoro-nitro-benzaldehydes through halogen exchange. Specifically, a process exists for preparing 2-fluoro-5-nitrobenzaldehyde by treating 2-chloro-5-nitrobenzaldehyde with an alkali metal fluoride in a polar aprotic solvent. google.com This type of conversion is a critical step in building more complex pharmaceutical scaffolds. Additionally, nitrobenzaldehyde derivatives are important intermediates in the synthesis of compounds like entacapone, which has a 3-nitrocatechol structure. google.com

Derivatization for Pharmacological Activity

The aldehyde functional group of this compound is a prime site for derivatization, allowing for the synthesis of larger molecules with potential therapeutic uses. This is commonly achieved through condensation reactions with primary amines to form Schiff bases or with other reagents to create derivatives like thiosemicarbazones. gsconlinepress.com These derivatives often exhibit enhanced biological activity compared to the parent aldehyde.

Schiff bases, characterized by the azomethine group (-HC=N-), are synthesized through the condensation of an aldehyde with a primary amine. gsconlinepress.com These compounds and their metal complexes are a significant area of research due to their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. gsconlinepress.comscirp.org The biological activity is often attributed to the imine group. nih.gov

While research on Schiff bases derived specifically from this compound is specific, the broader class of substituted nitrobenzaldehyde Schiff bases has shown significant promise. For example, a novel Schiff base, 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid, demonstrated promising in vitro cytotoxicity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC50 of 446.68 µg/mL, while showing insignificant activity against normal human gingival fibroblasts. nih.gov This selectivity suggests potential as an anticancer agent. nih.gov The anticancer mechanism may be linked to the -HC=N- azomethine group, which can induce apoptosis in cancer cells. nih.gov

Table 1: Biological Activities of Related Schiff Base Compounds

| Compound Class | Biological Activity | Research Finding |

|---|---|---|

| Nitrobenzaldehyde Schiff Bases | Anticancer | A novel Schiff base showed selective cytotoxicity against oral cancer cells, potentially by inducing apoptosis through its azomethine group. nih.gov |

| General Schiff Bases | Antimicrobial | Schiff bases and their metal complexes are widely studied for their ability to inhibit the growth of various bacteria and fungi. scirp.org |

This table is interactive. Click on the headers to sort.

Thiosemicarbazones are a class of compounds formed by the reaction of an aldehyde or ketone with thiosemicarbazide. nih.gov These molecules are known for their coordination ability with metal ions and a wide range of biological activities. icm.edu.plnih.govicm.edu.pl The synthesis of the thiosemicarbazone of 2-chloro-5-nitrobenzaldehyde has been reported, prepared by reacting equimolar quantities of the aldehyde with thiosemicarbazide in methanol. nih.gov Similarly, 3-nitrobenzaldehyde (B41214) thiosemicarbazone has been synthesized and studied. nih.gov These compounds are of interest in medicinal chemistry due to their bioactive properties. icm.edu.plicm.edu.pl Thiosemicarbazone ligands typically bind to metal ions through the sulfur atom and a hydrazino nitrogen atom, forming stable complexes. icm.edu.pl

Table 2: Properties of Related Thiosemicarbazone Derivatives

| Derivative | Molecular Formula | Synthesis Method | Key Structural Feature |

|---|---|---|---|

| 2-Chloro-5-nitrobenzaldehyde thiosemicarbazone | C8H7ClN4O2S | Reaction of the aldehyde with thiosemicarbazide in methanol. nih.gov | Adopts a trans configuration at the azomethine group. nih.gov |

This table is interactive. Click on the headers to sort.

Computational Approaches in Drug Discovery

Computational methods are increasingly used to accelerate the drug discovery process. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling help in understanding the relationship between a molecule's structure and its biological activity, guiding the design of more potent and selective drug candidates.

QSAR modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chalcogen.roresearchgate.net These models are used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug development pipeline. chalcogen.ro

For classes of compounds related to derivatives of this compound, QSAR studies have been employed to predict activity and guide further synthesis. chalcogen.ro For example, a QSAR study on a series of 3-Chloro-azetidin-2-one derivatives containing a benzimidazole nucleus identified significant correlations between antibacterial/antifungal activity and various physicochemical parameters. chalcogen.ro Such models can highlight key structural features that could be modified to enhance biological activity. chalcogen.ro The development of a 3D-QSAR pharmacophore model can help visualize the favorable and unfavorable interactions between a ligand and its target enzyme, providing insights for designing more effective inhibitors. nih.gov

Applications in Materials Science and Advanced Materials

Building Block for Polymers and Materials with Specific Properties

3-Chloro-5-nitrobenzaldehyde serves as a crucial monomer in the synthesis of polymers with tailored characteristics, particularly in the formation of poly(azomethine)s, also known as Schiff base polymers. These polymers are created through a polycondensation reaction between a dialdehyde and a diamine. The aldehyde group of this compound can react with amino groups, enabling its incorporation into the polymer backbone.

The presence of the chloro and nitro groups on the phenyl ring of the monomer unit imparts specific properties to the resulting polymers. The strong electron-withdrawing nature of the nitro group can enhance the thermal stability and influence the electronic and optical properties of the polymer. Polymers containing Schiff base moieties are noted for their thermal stability, conductivity, and optical characteristics. For instance, poly(azomethine-sulfone)s have been synthesized and characterized for their high-temperature resistance and potential applications in aerospace and microelectronics.

The general synthetic route for these polymers involves the condensation polymerization of a diamine with a dicarbonyl compound, such as a dialdehyde. By incorporating this compound into the reaction, a polymer with a repeating 3-chloro-5-nitrophenyl moiety can be produced. The solubility of these polymers can be enhanced by introducing bulky side groups, which helps in their processing for various applications.

Table 1: Properties of a Representative Poly(azomethine) Polymer

| Property | Value |

| Thermal Stability | Stable up to 300 °C |

| Solubility | Soluble in aprotic polar solvents |

| Optical Band Gap (Eg) | Potential for electronic and optoelectronic applications |

| Electrical Conductivity | Generally insulating, with potential for modification |

Synthesis of Fluorescent Compounds

A significant application of this compound is in the creation of novel fluorescent compounds, particularly thiazole (B1198619) coumarinyl derivatives. These compounds are of interest due to their unique photophysical properties, including strong fluorescence and solvatochromism—the change in color with the polarity of the solvent.

The synthesis of these fluorescent molecules often involves a multi-step process where this compound is a key starting material. The aldehyde functional group is utilized in condensation reactions to build the larger, conjugated system necessary for fluorescence. The resulting thiazole coumarinyl compounds exhibit absorption in the ultraviolet-visible range and emit light in the visible spectrum, often with high quantum yields, which is a measure of their fluorescence efficiency.

Table 2: Photophysical Properties of Representative Fluorescent Thiazole Coumarinyl Compounds

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Coumarin Derivative 4a | 368 | 440 | 72 | 0.41 |

| Coumarin Derivative 4c | 360 | 440 | 80 | 0.26 |

| Coumarin Derivative 4d | 370 | 440 | 70 | 0.60 |

| Coumarin Derivative 4e | 365 | 440 | 75 | 0.83 |

Applications in Dyes and Pigments

This compound is a valuable precursor in the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). These dyes are widely used in the textile, printing, and paper industries due to their vibrant colors and good fastness properties.

The synthesis of azo dyes from this compound first requires the chemical reduction of the nitro group (–NO₂) to a primary amino group (–NH₂), yielding 3-amino-5-chlorobenzaldehyde. This amine can then undergo diazotization, a reaction with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol or an aniline derivative, to form the final azo dye.

The specific color of the resulting dye is determined by the chemical structure of both the diazo component (derived from 3-amino-5-chlorobenzaldehyde) and the coupling component. The chloro and aldehyde groups on the benzene ring can influence the electronic properties of the dye molecule, thereby affecting its absorption spectrum and perceived color. The UV-Vis absorption spectra of azo dyes are characterized by a strong absorption band in the visible region, which is responsible for their color. For example, different azo dyes exhibit absorption maxima ranging from the blue to the red end of the spectrum, resulting in yellow, orange, red, and violet colors. researchgate.net

Applications in Agrochemicals

Synthesis of Herbicidal Compounds

Research in the field of agrochemicals has explored the use of 3-Chloro-5-nitrobenzaldehyde as a building block for the development of novel herbicides. The reactivity of the aldehyde functional group, combined with the electronic effects of the chloro and nitro substituents on the benzene ring, allows for its incorporation into a variety of heterocyclic and other molecular scaffolds known to exhibit herbicidal activity.

While specific, publicly detailed synthetic routes for commercialized herbicides directly starting from this compound are not extensively documented in readily available literature, its role as an intermediate is acknowledged in the chemical industry. The synthesis of herbicidal compounds is a complex process that often involves multiple steps and proprietary intermediates. Substituted benzaldehydes, such as this compound, are common starting points in these multi-step syntheses.

The general approach involves the reaction of the aldehyde group to form a larger molecular structure. For instance, it can undergo condensation reactions with various amines, hydrazines, or active methylene (B1212753) compounds to form Schiff bases, hydrazones, or chalcone-like structures, respectively. These intermediates can then be further modified and cyclized to generate heterocyclic systems, which are prevalent in many classes of herbicides. The chloro and nitro groups on the phenyl ring of the original aldehyde play a crucial role in modulating the final compound's efficacy and selectivity as a herbicide.

Given the proprietary nature of commercial agrochemical synthesis, detailed research findings and specific data for herbicidal compounds derived directly from this compound are limited in the public domain. The following table represents a generalized pathway illustrating how this intermediate could be utilized in the synthesis of a hypothetical herbicidal compound.

Interactive Data Table: Hypothetical Synthesis of a Phenyl-Containing Herbicidal Scaffold

| Step | Reactant 1 | Reactant 2 | Reaction Type | Intermediate/Product | Purpose of Transformation |

| 1 | This compound | A substituted hydrazine | Condensation | A substituted phenylhydrazone | Formation of a key C=N bond to build the core structure. |

| 2 | The substituted phenylhydrazone | A cyclizing agent | Cyclization | A substituted phenyl-pyrazole derivative | Creation of a heterocyclic ring system known for herbicidal activity. |

| 3 | The substituted phenyl-pyrazole derivative | An acylating or alkylating agent | Functionalization | Final herbicidal compound | Modification of the core structure to optimize biological activity and selectivity. |

This table illustrates a plausible synthetic route where this compound serves as the foundational phenyl-containing starting material. The specific nature of the other reactants and the reaction conditions would be determining factors in the final compound's herbicidal properties.

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Data (e.g., NMR Spectroscopy for derivatives)

NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is instrumental in characterizing the products of reactions involving 3-Chloro-5-nitrobenzaldehyde, such as the formation of Schiff bases (imines) or reduction products. The chemical shifts (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) provide a detailed map of the molecule's structure.

Schiff Base Derivatives:

The condensation reaction between this compound and various primary amines yields Schiff base derivatives. The formation of the characteristic azomethine or imine group (-CH=N-) is readily confirmed by NMR spectroscopy. For instance, in the synthesis of Schiff bases from substituted benzaldehydes, the proton of the imine linkage typically appears as a singlet in the ¹H NMR spectrum. jetir.orgresearchgate.net

Studies on Schiff bases derived from m-Nitrobenzaldehyde, a closely related compound, provide insight into the expected spectral characteristics. For example, the reaction of m-Nitrobenzaldehyde with p-Chloroaniline results in the formation of 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline. jetir.orgresearchgate.net Similarly, chiral Schiff base ligands have been synthesized from nitrobenzaldehydes and (1R,2R)-(-)-1,2-diaminocyclohexane. nih.gov The characterization of these compounds relies on identifying the key NMR signals. nih.govresearchgate.net

The following tables present representative ¹H NMR and ¹³C NMR data for Schiff base derivatives analogous to those that would be formed from this compound.

Table 1: ¹H NMR Spectroscopic Data for Representative Benzaldehyde-derived Imines Solvent: DMSO-d6, Spectrometer Frequency: 400 MHz

| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N,1-diphenylmethanimine rsc.org | -CH=N- | 8.61 | s | - |

| Aromatic | 7.95 | d | 5.0 | |

| Aromatic | 7.53 | s | - | |

| Aromatic | 7.42 | t | 7.5 | |

| Aromatic | 7.30-7.22 | m | - | |

| 1-(3-methoxyphenyl)-N-phenylmethanimine rsc.org | -CH=N- | 8.57 | s | - |

| Aromatic | 7.52 | d | 10.2 | |

| Aromatic | 7.42 | t | 7.7 | |

| Aromatic | 7.32-7.21 | m | - | |

| Aromatic | 7.10 | d | 7.8 | |

| -OCH₃ | 3.81 | s | - |

Table 2: ¹³C NMR Spectroscopic Data for Representative Benzaldehyde-derived Imines Solvent: DMSO-d6, Spectrometer Frequency: 101 or 151 MHz

| Compound Name | Chemical Shift (δ, ppm) |

| N,1-diphenylmethanimine rsc.org | 160.7 (-CH=N-), 151.4, 136.0, 131.4, 129.1, 128.8, 128.6, 125.9, 120.9 |

| 1-(3-methoxyphenyl)-N-phenylmethanimine rsc.org | 160.4 (-CH=N-), 159.5, 151.4, 137.5, 129.8, 129.2, 126.0, 121.7, 122.0, 117.7, 112.5, 55.1 (-OCH₃) |

Reduction Derivatives:

The reduction of the aldehyde functional group in nitrobenzaldehydes to a primary alcohol is another common derivatization. An analysis of the reduction of 3-nitrobenzaldehyde (B41214) to 3-nitrobenzyl alcohol using sodium borohydride (B1222165) highlights the significant changes observed in NMR spectra, which can be used to confirm the functional group conversion. oxinst.comoxinst.com The disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of new signals for the methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons are key indicators of a successful reaction. oxinst.comoxinst.com

The electron-donating nature of the resulting methyl alcohol group, compared to the electron-withdrawing aldehyde group, causes the aromatic proton signals to shift upfield in the ¹H NMR spectrum. oxinst.comoxinst.com A similar upfield shift is generally observed for the aromatic carbon signals in the ¹³C NMR spectrum, with the exception of the carbon atom directly attached to the new substituent. oxinst.com

The following tables summarize the ¹H and ¹³C NMR data for 3-nitrobenzaldehyde and its reduction product, 3-nitrobenzyl alcohol, which serve as a model for the spectroscopic analysis of the corresponding derivatives of this compound.

Table 3: Comparative ¹H NMR Data for 3-Nitrobenzaldehyde and its Reduction Product Solvent: CDCl₃

| Compound Name | Proton | Chemical Shift (δ, ppm) |

| 3-Nitrobenzaldehyde oxinst.com | Aldehyde (-CHO) | 10.14 |

| Aromatic | 8.70 - 7.78 | |

| 3-Nitrobenzyl alcohol oxinst.com | Methylene (-CH₂) | 4.81 |

| Hydroxyl (-OH) | 2.41 | |

| Aromatic | 8.21 - 7.50 |

Table 4: Comparative ¹³C NMR Data for 3-Nitrobenzaldehyde and its Reduction Product Solvent: CDCl₃

| Compound Name | Carbon Atom | Chemical Shift (δ, ppm) |

| 3-Nitrobenzaldehyde oxinst.com | Aldehyde (C=O) | 189.9 |

| Aromatic | 126.0 - 148.6 | |

| 3-Nitrobenzyl alcohol oxinst.com | Methylene (-CH₂OH) | 63.4 |

| Aromatic | 122.2 - 148.5 |

Computational Chemistry and Theoretical Studies

Molecular Descriptors and Predictive Modeling

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling, which are used to predict the biological activity and physicochemical properties of chemical compounds. wiserpub.com Various descriptors for 3-Chloro-5-nitrobenzaldehyde have been calculated and are available across chemical databases. researchgate.netnih.govacs.org

Key computed molecular descriptors for this compound include its molecular weight, topological polar surface area (TPSA), and XLogP3, which is a computed value for the octanol-water partition coefficient (LogP). researchgate.netnih.gov These descriptors suggest a molecule with moderate lipophilicity and a significant polar surface area, primarily due to the nitro and aldehyde functional groups. nih.gov

Below is an interactive table summarizing some of the key molecular descriptors for this compound.

The Collision Cross Section (CCS) is a measure of the effective area of an ion in the gas phase, which is determined by its size, shape, and charge. It is an important parameter in ion mobility-mass spectrometry (IM-MS), aiding in the identification of compounds. Predictive models, such as CCSbase, are used to calculate theoretical CCS values for various ionic adducts of a molecule. wuxiapptec.com

For this compound, predicted CCS values have been calculated for a range of adducts, including protonated ([M+H]+), sodiated ([M+Na]+), and deprotonated ([M-H]-) forms. These values are instrumental for identifying the compound in complex analytical samples. wuxiapptec.com

The following interactive table presents the predicted collision cross section (CCS) values for different adducts of this compound.

Quantum Chemical Calculations and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com

A small HOMO-LUMO gap generally indicates high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For a molecule like this compound, the presence of the electron-withdrawing nitro (-NO2) and aldehyde (-CHO) groups, along with the chloro (-Cl) group, significantly influences its electronic properties and reactivity. These groups tend to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, particularly at the carbonyl carbon of the aldehyde group and on the aromatic ring.

Environmental and Toxicological Considerations in Research

Hazard Assessment and Safety Guidelines for Laboratory Use

A critical aspect of laboratory research involving 3-Chloro-5-nitrobenzaldehyde is a robust hazard assessment and adherence to strict safety guidelines to minimize risk to personnel.

Globally Harmonized System (GHS) Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards naccho.orgnih.gov:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Irritant | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Irritant | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Irritant | Warning | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory. This includes:

Eye Protection: Safety glasses with side-shields or chemical goggles that conform to approved standards such as NIOSH (US) or EN 166 (EU) should be worn.

Hand Protection: Chemical-resistant, impervious gloves should be worn.

Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator should be used.

Handling and Storage:

Proper handling and storage procedures are essential to maintain a safe laboratory environment:

Handling: The compound should be handled in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. epa.gov Direct contact with skin and eyes should be avoided. After handling, thorough washing of hands and any exposed skin is required. epa.gov

Storage: this compound should be stored in a tightly closed container in a dry and cool place. epa.gov It should be kept away from incompatible materials such as strong oxidizing agents and strong bases. epa.gov

First-Aid Measures:

In the event of exposure, the following first-aid measures should be taken immediately:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. epa.gov

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. epa.gov

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. epa.gov

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Environmental Fate and Transport in Research Contexts

Understanding the potential environmental fate and transport of this compound is crucial for assessing its impact in the event of an accidental release from a research facility. In the absence of specific experimental data for this compound, predictive models, such as the US Environmental Protection Agency's (EPA) EPI Suite™, are utilized to estimate key environmental parameters.

Predicted Environmental Fate Properties:

| Property | Predicted Value | Interpretation |

| Soil Adsorption Coefficient (Koc) | 134.9 L/kg | Moderate Mobility: This value suggests that this compound has a moderate potential to adsorb to soil and organic matter. Chemicals with moderate Koc values may move through the soil and potentially reach groundwater, but their movement will be slower than that of highly mobile compounds. |

| Bioconcentration Factor (BCF) | 9.8 L/kg | Low Potential for Bioaccumulation: The BCF value indicates a low likelihood of the compound accumulating in the tissues of aquatic organisms. Substances with low BCF values are less likely to magnify up the food chain. |

| Atmospheric Oxidation Half-life | 20.3 days | Moderate Persistence in Air: This value represents the estimated time it takes for half of the chemical to be degraded in the atmosphere through reactions with hydroxyl radicals. A half-life of 20.3 days suggests that the compound can persist in the atmosphere long enough to be transported over moderate distances. |

These predicted values provide a preliminary assessment of the compound's behavior in the environment. The moderate mobility in soil suggests that spills should be contained promptly to prevent potential groundwater contamination. The low bioaccumulation potential is a positive attribute, indicating a lower risk of long-term ecological harm through the food web. The moderate atmospheric persistence highlights the possibility of atmospheric transport away from the source of release.

Toxicological Assessment and Bioactivity Profiling (e.g., ToxCast, HTTr, HTPP)

High-throughput screening (HTS) programs like the EPA's Toxicity Forecaster (ToxCast) and the Tox21 program provide valuable data on the potential bioactivity of thousands of chemicals, including this compound (CAS RN: 22233-54-1). These programs utilize a wide range of in vitro assays to identify potential molecular initiating events and biological pathways that a chemical might perturb.

As of the latest data release from the EPA's CompTox Chemicals Dashboard, this compound has been tested in a number of ToxCast and Tox21 assays. The results indicate that the compound is largely inactive across the majority of the tested biological targets and pathways.

Summary of Bioactivity:

A comprehensive review of the available high-throughput screening data reveals that this compound did not show significant activity in assays designed to assess:

Endocrine Disruption: No significant agonist or antagonist activity was observed in assays targeting the estrogen receptor, androgen receptor, or other key components of the endocrine system.

Genotoxicity: The compound did not induce mutations or chromosomal damage in the available in vitro genotoxicity assays.

Cellular Stress Pathways: No significant activation of key cellular stress response pathways, such as the p53 pathway or the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element pathway, was observed.

Receptor Signaling: The compound was inactive in a broad range of assays targeting various G-protein coupled receptors (GPCRs) and nuclear receptors.

Data from Selected ToxCast Assays:

| Assay Platform | Target/Pathway | Result |

| ATG (Advanta™ ICPv2) | Estrogen Receptor Alpha | Inactive |

| NVS (Novascreen®) | Androgen Receptor | Inactive |

| OT (Odyssey Thera) | p53 Signaling Pathway | Inactive |

| Tox21 | Nrf2/ARE Pathway | Inactive |

| NCCT (National Center for Computational Toxicology) | Various GPCRs | Inactive |

Q & A

Basic Research Question

- Use PPE (nitrile gloves, lab coats) and fume hoods to avoid inhalation/contact .

- Store in amber glass at 2–8°C to prevent photodegradation .

- Dispose of waste via licensed hazardous chemical processors to comply with REACH regulations .

How does the nitro group’s position influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

The meta-nitro group enhances electrophilicity at the aldehyde position via resonance withdrawal. Kinetic studies using:

- Hammett substituent constants (σₘ for nitro: +0.71) to predict reaction rates.

- Competitive experiments with analogs (e.g., 4-chloro-3-nitrobenzaldehyde ) to isolate steric/electronic effects.

What are the applications of this compound in medicinal chemistry?

Advanced Research Question

- Pharmacophore design : The nitro and aldehyde groups enable Schiff base formation for metal-chelating drug candidates .

- Antimicrobial scaffolds : Derivatives like 3-chloro-N’-(2-hydroxy-5-methoxybenzylidene) show crystallographically confirmed antibacterial activity against S. aureus .

How can researchers validate computational predictions of this compound’s physicochemical properties?

Advanced Research Question

- Compare PubChem-computed logP (≈1.8) with experimental HPLC retention times .

- Cross-check thermal stability (mp 72°C ) with DSC/TGA data.

- Use DFT calculations to reconcile spectral predictions (e.g., UV-Vis λₘₐₓ) with empirical observations .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question

- HPLC-MS detects chlorinated byproducts (e.g., 3-chloro-5-nitrobenzoic acid) at <0.1% levels .

- Isotopic labeling (e.g., ¹⁵N-nitration precursors) helps distinguish synthetic vs. degradative impurities .

How does this compound compare to its isomers in catalytic applications?

Advanced Research Question

- The meta substitution pattern reduces steric hindrance in Pd-catalyzed cross-couplings vs. ortho isomers .

- Catalytic efficiency can be quantified via turnover numbers (TON) in Suzuki-Miyaura reactions using arylboronic acids .

What protocols ensure reproducibility in multi-step syntheses involving this compound?

Basic Research Question

- Document reaction parameters (e.g., stoichiometry, solvent purity) using FAIR data principles.

- Share crystallographic data via CCDC to enable structural benchmarking .

- Use standardized reagents (e.g., Kanto Chemical’s >95% purity grade ) to minimize batch variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.